molecular formula C11H13N3O4 B14918506 N'-butanoyl-4-nitrobenzohydrazide

N'-butanoyl-4-nitrobenzohydrazide

Cat. No.: B14918506
M. Wt: 251.24 g/mol
InChI Key: YSAJKPJSWHWUBO-UHFFFAOYSA-N
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Description

N'-Butanoyl-4-nitrobenzohydrazide is a benzohydrazide derivative characterized by a butanoyl group (CH₂CH₂CH₂CO-) attached to the hydrazide nitrogen and a nitro (-NO₂) substituent at the para position of the benzene ring.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

N'-butanoyl-4-nitrobenzohydrazide

InChI

InChI=1S/C11H13N3O4/c1-2-3-10(15)12-13-11(16)8-4-6-9(7-5-8)14(17)18/h4-7H,2-3H2,1H3,(H,12,15)(H,13,16)

InChI Key

YSAJKPJSWHWUBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butanoyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-butanoyl-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N’-butanoyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the nitrogen atom attacks electrophilic centers in other molecules.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Various electrophiles, such as alkyl halides, under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 4-amino-N’-butanoylbenzohydrazide.

    Substitution: N-substituted derivatives of N’-butanoyl-4-nitrobenzohydrazide.

    Condensation: Hydrazones formed by the reaction with aldehydes or ketones.

Scientific Research Applications

N’-butanoyl-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Potential applications in drug development, particularly in the design of new antimicrobial and anticancer agents. Its derivatives have shown promising biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-butanoyl-4-nitrobenzohydrazide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form stable complexes with metal ions and proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
N'-Butanoyl-4-nitrobenzohydrazide* C₁₁H₁₃N₃O₄ 251.24 Butanoyl, 4-nitro N/A
(E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide C₁₅H₁₃N₃O₄ 299.28 4-methoxybenzylidene, 3-nitro Not reported
H18 () C₃₄H₂₈N₄O₂ 548.61 4-methoxybenzylidene, naphthalene 240–242
N'-(4-Cyanobenzylidene)-2-nitrobenzohydrazide C₁₅H₁₀N₄O₃ 294.26 4-cyanobenzylidene, 2-nitro N/A

*Inferred data for this compound based on analogs.

Substituent Effects on Properties

  • Nitro Group Position: The para-nitro group in this compound likely enhances electron-withdrawing effects compared to meta-nitro analogs (e.g., ), influencing reactivity and coordination with metals .
  • Acyl vs. Benzylidene Groups: The butanoyl chain may improve solubility in non-polar solvents compared to aromatic benzylidene groups (). However, bulkier substituents like naphthalene () increase molecular weight and melting points .

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